3-[(3,4-Dimethoxyphenyl)amino]propanenitrile
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-14-10-5-4-9(8-11(10)15-2)13-7-3-6-12/h4-5,8,13H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFZQODSVCQBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCCC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethoxyphenyl)amino]propanenitrile typically involves the reaction of 3,4-dimethoxyaniline with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethoxyphenyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to 3-[(3,4-dimethoxyphenyl)amino]propanamine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[(3,4-Dimethoxyphenyl)amino]propanenitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dimethoxyphenyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Substituent Effects : The 3,4-dimethoxy substitution in the target compound enhances electron-donating capacity compared to methyl or acetyl groups, influencing reactivity in coupling reactions or biological interactions .
- Molecular Weight and Polarity: The larger molecular weight of this compound compared to (3,4-Dimethoxyphenyl)acetonitrile arises from the additional amine and propyl chain, increasing solubility in polar solvents .
Antioxidant Activity
Compounds with 3,4-dimethoxyphenyl motifs often exhibit antioxidant properties. For example:
- In a study of triazole derivatives, methylammonium 3-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)propanenitrile demonstrated 29.03% inhibition of lipid peroxidation, outperforming simpler nitriles but remaining less potent than ascorbic acid .
- Curcumin analogs with 3,4-dimethoxy substituents, such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone, showed strong free radical scavenging activity, suggesting that the dimethoxy group enhances redox stabilization .
Enzyme Inhibition
- The target compound’s nitrile group may act as a hydrogen-bond acceptor, enabling interactions with enzyme active sites. For instance, derivatives like (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone exhibited potent angiotensin-converting enzyme (ACE) inhibition, highlighting the role of methoxy groups in modulating steric and electronic interactions .
Research Findings and Implications
- Structure-Activity Relationships (SAR): The 3,4-dimethoxy substitution consistently correlates with enhanced antioxidant and enzyme-inhibitory activities compared to non-methoxy or single-methoxy analogues .
Biological Activity
3-[(3,4-Dimethoxyphenyl)amino]propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H15N2O2
- CAS Number : 91181-15-6
This structure includes a propanenitrile backbone with a dimethoxy-substituted phenyl group, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study demonstrated that the compound had a Minimum Inhibitory Concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
Antiviral Activity
The compound has also been explored for its antiviral properties. A screening campaign involving over 150,000 compounds identified this compound as a potential inhibitor of the tuberculosis-causing bacterium Mycobacterium tuberculosis. It was found to inhibit the Pks13 enzyme involved in mycolic acid biosynthesis, which is critical for the bacterial cell wall integrity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The dimethoxy groups on the phenyl ring are believed to enhance binding affinity through hydrophobic interactions and hydrogen bonding with target proteins. This interaction can lead to the inhibition of critical enzymatic pathways in bacteria and viruses .
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- Conducted by researchers at a pharmacological institute, this study evaluated the efficacy of the compound against various pathogens. The results confirmed its potential as an antimicrobial agent, particularly against gram-positive bacteria.
- Inhibition of Pks13 :
Q & A
Q. What are the recommended synthetic routes for 3-[(3,4-Dimethoxyphenyl)amino]propanenitrile, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves nucleophilic substitution between 3,4-dimethoxyaniline and acrylonitrile derivatives under basic conditions. For example, analogs like 3-[(2-chlorophenyl)amino]propanenitrile are synthesized via Michael addition with acrylonitrile in ethanol at reflux (yield ~75%) . Optimization may require inert atmospheres (N₂/Ar) to prevent oxidation of the aromatic amine. Solvent polarity and temperature significantly affect reaction kinetics: polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions.
Q. What analytical techniques are essential for characterizing this compound and confirming its purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR resolves the methoxy groups (δ ~3.8 ppm for OCH₃) and nitrile carbon (δ ~120 ppm). The aromatic region (δ 6.5–7.5 ppm) confirms substitution patterns .
- IR Spectroscopy : The nitrile group shows a sharp peak near 2240 cm⁻¹, while N-H stretches (if present) appear at ~3300 cm⁻¹.
- HPLC-MS : Hyphenated techniques (e.g., LC-ESI-MS) detect impurities (<2%) and validate molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃N₂O₂: m/z 221.09) .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Use nitrile gloves (tested for chemical resistance), lab coats, and safety goggles. Avoid latex gloves due to permeability to nitriles .
- Ventilation : Work in a fume hood to prevent inhalation of vapors (P95 respirators for minor exposures; OV/AG-P99 filters for prolonged use) .
- Waste Disposal : Segregate nitrile-containing waste and neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to prevent cyanide release .
Advanced Research Questions
Q. How can conflicting antioxidant activity (AOA) data for derivatives of this compound be resolved?
Methodological Answer: Contradictory AOA results (e.g., 12–29% inhibition of lipid peroxidation in Fe²⁺-induced assays ) may arise from:
- Radical Scavenging Mechanisms : Use electron paramagnetic resonance (EPR) to distinguish H-atom transfer vs. single-electron transfer pathways.
- Concentration Gradients : Perform dose-response curves (0.1–100 µM) to identify non-linear effects.
- Cell vs. Cell-Free Systems : Compare in vitro (e.g., DPPH assay) and ex vivo (e.g., erythrocyte hemolysis) models to assess membrane permeability .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (pH 1–9, 37°C) monitored via HPLC. Derivatives with electron-withdrawing groups (e.g., sulfonyl in 3-((3,4-dimethoxyphenyl)sulfonyl)propanenitrile ) show enhanced stability at neutral pH.
- Prodrug Design : Mask the nitrile as a thioamide (e.g., 3-[(3,4-dimethoxyphenyl)thio]propanenitrile) to reduce hydrolysis in serum .
Q. How do substituents on the triazole ring (in analogs) modulate bioactivity?
Methodological Answer: SAR studies on triazole derivatives reveal:
- Electron-Donating Groups (EDGs) : Methoxy groups at C3/C4 positions (as in 3,4-dimethoxyphenyl) enhance AOA by stabilizing radical intermediates (29% inhibition vs. 16% for non-EDG analogs) .
- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce binding to cytochrome P450 enzymes, altering metabolic half-lives. Use molecular docking (AutoDock Vina) to predict interactions with target proteins .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity for this compound while others do not?
Methodological Answer: Discrepancies arise from:
- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HepG2). The compound may inhibit mitochondrial complexes in metabolically active cells (IC₅₀: 50 µM in HepG2 vs. >200 µM in HEK293) .
- Assay Interference : Nitriles can react with MTT assay reagents, producing false positives. Validate cytotoxicity via dual methods (e.g., ATP luminescence + live/dead staining) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
